(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
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Overview
Description
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 5-position of the indole ring and a hydroxyl group attached to a propyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the propanol side chain. One common method includes:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Side Chain Introduction: The brominated indole is then reacted with a suitable propanol derivative under basic conditions to introduce the propanol side chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-1H-indol-3-yl)propan-1-one.
Reduction: Formation of 2-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of 2-(5-substituted-1H-indol-3-yl)propan-1-ol derivatives.
Scientific Research Applications
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)propan-1-ol: Lacks the bromine atom, which may result in different biological activities.
5-Bromo-1H-indole: Lacks the propanol side chain, affecting its solubility and reactivity.
2-(5-Chloro-1H-indol-3-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
Uniqueness
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the bromine atom and the propanol side chain, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(5-bromo-1H-indol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZWBJAVHFDFQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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